5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
The compound 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- A piperazine ring substituted at the 4-position with a 2-fluorobenzoyl group.
- An oxazole core with a thiophen-2-yl group at position 2 and a carbonitrile moiety at position 3. Its molecular formula is C₂₁H₁₆F₂N₄OS, with a monoisotopic mass of 394.124 g/mol (exact structure confirmed via synthesis and spectral data in ) .
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-6-3-11-27-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSWZMKDFSBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the thiophene group, and the attachment of the fluorobenzoyl-piperazine moiety. Typical synthetic routes might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This might involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the fluorobenzoyl-piperazine moiety: This could involve nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production methods would focus on optimizing yield, purity, and cost-effectiveness. This might involve:
Scaling up the synthetic routes: Using larger reactors and continuous flow chemistry.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or piperazine moieties.
Reduction: Reduction reactions could target the carbonitrile group or other reducible functionalities.
Substitution: The fluorobenzoyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents might be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests significant pharmacological potential. The presence of the piperazine moiety, oxazole ring, and thiophene substituent indicates possible interactions with biological targets, making it a candidate for drug development.
Potential Biological Activities:
- Anticancer Properties: Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity by modulating cellular pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.
- Antimicrobial Activity: Its unique structure could enhance its efficacy against various microbial strains, offering a potential avenue for antibiotic development.
Mechanisms of Action:
While specific mechanisms are still under investigation, the structural features of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile suggest it may interact with receptors and enzymes critical in disease pathways. Further research is required to elucidate these interactions fully.
Synthesis and Characterization
The synthesis of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves several key steps:
- Formation of the Piperazine Ring: Starting from 2-fluorobenzoyl derivatives.
- Oxazole Ring Construction: Utilizing appropriate reagents to facilitate cyclization.
- Introduction of the Thiophene Substituent: This step often requires specific coupling reactions to ensure proper functionalization.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Materials Science Applications
Beyond medicinal chemistry, 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile has potential applications in materials science due to its electronic properties derived from its heterocyclic structure.
Key Properties:
- Conductivity: The presence of heteroatoms (nitrogen and sulfur) can enhance electrical conductivity, making it suitable for electronic applications.
- Optoelectronic Applications: Its ability to emit light suggests potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit the activity of enzymes involved in critical biological pathways.
Signal transduction modulation: The compound might affect signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Observations
Fluorine position (2- vs. 4-fluorobenzoyl) alters electron distribution and steric effects. For example, 2-fluorobenzoyl may induce greater steric hindrance near the piperazine nitrogen, affecting binding affinity .
Crystallographic and Conformational Insights: Isostructural analogs (e.g., thiazole derivatives in ) exhibit triclinic (P 1 ) symmetry with two independent molecules in the asymmetric unit. phenyl) may influence crystal packing and solubility .
Biological Activity
5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a thiophene group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is , with a molecular weight of approximately 335.37 g/mol. The presence of the fluorobenzoyl group and the oxazole ring is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O2 |
| Molecular Weight | 335.37 g/mol |
| CAS Number | 941254-83-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes related to disease processes, potentially leading to therapeutic effects in conditions such as cancer and infections.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit antimicrobial activity. For instance, compounds with piperazine structures have shown efficacy against various bacterial strains, suggesting that this compound could possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The oxazole and thiophene moieties are believed to play crucial roles in enhancing these effects.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of related compounds on human cancer cell lines reported significant reductions in cell viability at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways .
- In Vivo Studies : Animal models treated with similar piperazine derivatives exhibited reduced tumor growth compared to controls. These findings support the potential application of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile in cancer therapy .
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. The synthesis typically involves multiple steps, including the formation of the piperazine intermediate followed by cyclization to form the oxazole ring. The biological assays conducted have shown promising results indicating potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
